3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile
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Overview
Description
3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound featuring a cyclopentene ring substituted with amino, formyl, and tricarbonitrile groups, along with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivative, such as 5-methylfuran-2-carboxaldehyde, which can be synthesized from furfural . This intermediate is then subjected to a series of reactions including formylation, nitrile addition, and cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . The use of effective coupling reagents and catalysts is also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the nitrile groups results in primary amines.
Scientific Research Applications
3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors . Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A nitrogen-containing heterocycle with applications in pharmaceuticals and agrochemicals.
Indole derivatives: Compounds with a broad range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile is unique due to its combination of a cyclopentene ring with multiple functional groups and a furan ring. This structural complexity provides diverse reactivity and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
3-amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-10-2-3-13(23-10)12(22)5-16(9-19)14(20)11(6-21)4-15(16,7-17)8-18/h2-3,6H,4-5,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOZDKXWNXOLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2(C(=C(CC2(C#N)C#N)C=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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